molecular formula C19H16N6O2 B2779066 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921074-52-4

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No. B2779066
CAS RN: 921074-52-4
M. Wt: 360.377
InChI Key: VHOSSEUIQIUTPK-UHFFFAOYSA-N
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Description

Indole derivatives are widely distributed in both natural and synthetic compounds. They exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds are based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by FT-IR, 1H-NMR, mass spectroscopy and elemental analysis . The molecular formula of a similar compound is C17H14N3O2Cl, with a yield of 89%, and a melting point of 211–213°C .

Scientific Research Applications

a. Antihypertensive Agents: Indazoles have been investigated as potential antihypertensive drugs. Their ability to modulate blood pressure makes them relevant in managing hypertension .

b. Anticancer Properties: Research suggests that indazoles possess anticancer activity. They may inhibit tumor growth and metastasis, making them promising candidates for cancer therapy.

c. Antidepressants: The indazole structural motif has been explored for its antidepressant effects. Compounds containing this moiety may influence neurotransmitter pathways related to mood regulation.

d. Anti-inflammatory Compounds: Indazoles exhibit anti-inflammatory properties by modulating inflammatory mediators. These compounds could contribute to the development of novel anti-inflammatory drugs.

e. Antibacterial Agents: Indazole derivatives have demonstrated antibacterial activity against various pathogens. Researchers continue to explore their potential in combating bacterial infections.

f. Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ): Indazoles can selectively inhibit PI3Kδ, a kinase involved in immune responses. Targeting PI3Kδ may have implications for respiratory disease treatment .

Antioxidant Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide and its derivatives have been evaluated for antioxidant properties. These compounds may scavenge free radicals and protect cells from oxidative damage .

α-Amylase Inhibition

Certain oxadiazole-containing compounds, including derivatives of 2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide , exhibit significant inhibition of α-amylase. This enzyme plays a role in carbohydrate metabolism and is relevant in diabetes management .

Future Directions

The future directions of similar compounds are focused on their potential as antioxidant agents and tubulin polymerization inhibitors . These compounds have shown considerable activity and are being considered for the development of new antioxidant agents and tubulin polymerization inhibitors .

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-12-6-8-13(9-7-12)25-17(22-23-24-25)11-21-19(27)18(26)15-10-20-16-5-3-2-4-14(15)16/h2-10,20H,11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOSSEUIQIUTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide

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